4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol
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Overview
Description
4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol is a heterocyclic compound that features both an indole and an oxazole ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its biological activity. The oxazole ring, on the other hand, is a five-membered ring containing one oxygen and one nitrogen atom, which is also found in various bioactive molecules. The combination of these two rings in a single molecule can result in unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol typically involves the condensation of an indole derivative with an oxazole derivative. One common method involves the use of a base-catalyzed reaction between 5-formylindole and 2-phenyl-1,3-oxazol-5-ol. The reaction is carried out in a suitable solvent, such as ethanol or dimethyl sulfoxide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. These interactions can lead to the modulation of signaling pathways and biological processes, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Oxazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals.
2-Phenylindole: Studied for its biological activities.
Uniqueness
4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol is unique due to the combination of the indole and oxazole rings in a single molecule. This structural feature can result in enhanced biological activity and specificity compared to compounds containing only one of these rings.
Properties
Molecular Formula |
C18H12N2O2 |
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Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C18H12N2O2/c21-18-16(20-17(22-18)13-4-2-1-3-5-13)11-12-6-7-15-14(10-12)8-9-19-15/h1-11,21H/b12-11+ |
InChI Key |
FJNMGZQWWOKWIE-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)/C=C/3\C=CC4=NC=CC4=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=C3C=CC4=NC=CC4=C3 |
Origin of Product |
United States |
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